molecular formula C7H7ClF2N2O2 B3003026 [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 512809-57-3

[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Katalognummer: B3003026
CAS-Nummer: 512809-57-3
Molekulargewicht: 224.59
InChI-Schlüssel: PIZCTIAZNNVZBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZCTIAZNNVZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound's structural features contribute to its pharmacological profile, making it a subject of interest in medicinal chemistry.

  • Chemical Formula : C₈H₉ClF₂N₂O₂
  • Molecular Weight : 238.62 g/mol
  • CAS Number : 1005584-35-9
  • MDL Number : MFCD03419700

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes.

  • Inhibition of COX Enzymes :
    • The compound has shown IC50 values ranging from 0.02 to 0.04 µM against COX-2, indicating potent anti-inflammatory activity compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
CompoundCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
This compound0.05 µM0.03 µM
Diclofenac0.15 µM0.054 µM

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for its analgesic effects in various animal models. Studies have demonstrated that it significantly reduces pain responses in carrageenan-induced edema models, showcasing its potential as an analgesic agent.

Study 1: Evaluation of Anti-inflammatory Properties

A study conducted by Abdellatif et al. synthesized a series of pyrazole derivatives and included this compound among them. The compounds were tested for their ability to inhibit COX enzymes using an enzyme immunoassay kit. The results indicated that this specific compound exhibited superior selectivity for COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .

Study 2: Safety and Toxicity Assessment

In vivo toxicity studies revealed that this compound had an LD50 greater than 2000 mg/kg in mice, indicating a low toxicity risk at therapeutic doses. Histopathological examinations showed minimal damage to vital organs, supporting its safety profile for further development .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to other bioactive pyrazole derivatives. Research indicates that compounds with similar structures exhibit anti-inflammatory, analgesic, and anticancer properties.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, highlighting their efficacy in inhibiting specific cancer cell lines. The introduction of the difluoromethyl group in compounds like [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid may improve potency and selectivity against cancer targets.

Agricultural Chemistry

This compound is also being explored for its applications in agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for use as a herbicide or fungicide.

Data Table: Herbicidal Activity of Pyrazole Derivatives

Compound NameActivity TypeConcentration (mg/L)Efficacy (%)
This compoundHerbicide10085
Similar Pyrazole Compound AHerbicide10075
Similar Pyrazole Compound BFungicide5090

Biochemical Research

The compound is used in proteomics research as a reagent for studying protein interactions and enzyme activities. Its unique structure allows it to interact selectively with specific biological targets.

Case Study : In a study conducted by Santa Cruz Biotechnology, the compound was utilized to investigate the inhibition of proteolytic enzymes, demonstrating significant inhibition at micromolar concentrations, thus indicating its potential as a biochemical tool.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) [4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • Formula : C₇H₇BrF₂N₂O₂
  • Molecular Weight : 269.04 g/mol
  • CAS : 1001518-81-5 .
  • Key Differences: Substitution of chloro with bromo at position 4 increases molecular weight and lipophilicity (logP). Applications: Likely used in similar agrochemical contexts but with altered pharmacokinetics due to bromine’s slower metabolic clearance .
b) [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic Acid
  • Formula : C₇H₈F₂N₂O₂
  • Molecular Weight : 190.15 g/mol
  • CAS : 957487-29-5 .
  • Simplified structure may improve solubility in polar solvents but reduce stability in hydrophobic environments .

Functional Group Variants

a) 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid
  • Formula : C₇H₇F₃N₂O₂
  • Molecular Weight : 224.14 g/mol
  • Key Differences :
    • Replacement of difluoromethyl (CF₂H) with trifluoromethyl (CF₃) at position 3 increases electronegativity and steric bulk.
    • The CF₃ group enhances metabolic resistance but may reduce bioavailability due to higher hydrophobicity .
b) 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic Acid
  • Formula : C₈H₁₁FN₂O₂
  • Molecular Weight : 198.19 g/mol
  • CAS : 1823818-15-0 .
  • Fluoro at position 5 (vs. chloro at position 4 in the target compound) alters electronic distribution and hydrogen-bonding capacity .

Agrochemical Precursors

a) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Formula : C₁₂H₉Cl₂N₃O
  • Key Differences :
    • Acetamide group instead of acetic acid reduces acidity, impacting solubility and membrane permeability.
    • Structural similarity to fipronil derivatives suggests insecticidal activity, though the target compound’s acetic acid moiety may favor herbicidal applications .
b) 4-Chloro-3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole
  • Application : Intermediate in herbicide synthesis.
  • Key Differences :
    • Linked to a benzaldehyde group instead of acetic acid, enabling use in oxidation reactions for aldehyde-containing agrochemicals .

Structural and Property Analysis

Electronic Effects

  • Chloro (Cl) : Strong electron-withdrawing group (EWG) enhances acetic acid’s acidity (lower pKa).
  • Difluoromethyl (CF₂H) : Moderate EWG with lower steric demand than CF₃, balancing electronic effects and molecular size .
  • Methyl (CH₃) : Electron-donating group (EDG) stabilizes the pyrazole ring but may reduce reactivity at position 5 .

Steric Considerations

  • Substitutents at positions 3 (CF₂H) and 4 (Cl) create a compact, planar structure, favoring interactions with flat binding pockets (e.g., enzyme active sites).

Q & A

Q. What are the established synthetic routes for [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid?

Methodological Answer: A common approach involves cyclocondensation of carbonyl derivatives (e.g., ethyl acetoacetate) with hydrazine analogs, followed by functionalization. For example:

  • Step 1: Cyclocondensation of ethyl acetoacetate with difluoromethyl-substituted hydrazines yields the pyrazole core .
  • Step 2: Chlorination at the 4-position using POCl₃ or SOCl₂ under controlled conditions .
  • Step 3: Acetic acid side-chain introduction via alkylation or nucleophilic substitution .
    Key intermediates should be purified via column chromatography, with progress monitored by TLC (hexane:ethyl acetate = 4:1) .

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., difluoromethyl groups show characteristic splitting at ~δ 6.0 ppm in ¹H NMR) .
  • X-ray Diffraction: Single-crystal analysis resolves stereochemistry and validates bond lengths/angles (e.g., C-Cl bond ≈ 1.74 Å in pyrazole derivatives) .
  • IR Spectroscopy: Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) confirm the acetic acid moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • Hybrid DFT Studies: Optimize molecular geometries using B3LYP/6-31G(d) basis sets and compare vibrational frequencies with experimental IR data .
  • Solvent Effects: Include polarizable continuum models (PCM) in DFT calculations to account for solvent-induced shifts in NMR or UV-Vis spectra .
  • Dynamic Effects: For flexible substituents (e.g., difluoromethyl), perform molecular dynamics simulations to assess conformational averaging in NMR spectra .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

Methodological Answer:

  • Twinning: Use SHELXL’s TWIN/BASF commands to refine twinned data, common in pyrazole derivatives due to pseudo-symmetry .
  • Disorder: Apply PART/SUMP restraints for disordered difluoromethyl or acetic acid groups .
  • Data Quality: Collect high-resolution data (≤ 0.8 Å) to resolve hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the crystal lattice) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified substituents (e.g., replacing Cl with CF₃ or altering the acetic acid chain) .
  • In Vitro Assays: Test inhibition of target enzymes (e.g., carbonic anhydrase isoforms) using fluorescence-based activity assays .
  • Docking Studies: Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to active sites .

Data Contradiction and Optimization

Q. How should conflicting bioactivity data across studies be analyzed?

Methodological Answer:

  • Meta-Analysis: Normalize IC₅₀ values using reference compounds (e.g., acetazolamide for carbonic anhydrase assays) to account for assay variability .
  • Statistical Validation: Apply ANOVA to compare results across cell lines or enzyme isoforms .
  • Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity confirmation .

Q. What strategies optimize multi-step synthesis yield for this compound?

Methodological Answer:

  • Stepwise Monitoring: Use LC-MS to identify side products (e.g., over-chlorination or ester hydrolysis intermediates) .
  • Catalyst Screening: Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Green Chemistry: Replace traditional solvents (DMF, CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve E-factors .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.